Tert-butyl 5-amino-2-methoxybenzylcarbamate
Overview
Description
Tert-butyl 5-amino-2-methoxybenzylcarbamate is a chemical compound with the molecular formula C13H20N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, an amino group, and a methoxybenzylcarbamate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-2-methoxybenzylcarbamate typically involves the reaction of 5-amino-2-methoxybenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-2-methoxybenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-amino-2-methoxybenzylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2-methoxybenzylcarbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxybenzylcarbamate moiety can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-amino-2-methoxybenzoate
- Tert-butyl 5-amino-2-methoxybenzamide
- Tert-butyl 5-amino-2-methoxybenzylamine
Uniqueness
Tert-butyl 5-amino-2-methoxybenzylcarbamate is unique due to the presence of the carbamate group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
tert-butyl N-[(5-amino-2-methoxyphenyl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-7-10(14)5-6-11(9)17-4/h5-7H,8,14H2,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHBARALVDBZAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629313 | |
Record name | tert-Butyl [(5-amino-2-methoxyphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180080-51-7 | |
Record name | tert-Butyl [(5-amino-2-methoxyphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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